

Introduction: Unveiling a Key Synthetic Building Block

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Compound of Interest

Compound Name: *Ethyl 2-iodo-5-methylbenzoate*

Cat. No.: *B1418360*

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Ethyl 2-iodo-5-methylbenzoate is an aromatic organic compound that has garnered significant interest within the research and drug development sectors. As a halogenated benzoic acid ester, it serves as a highly versatile intermediate, or building block, for the synthesis of more complex molecular architectures. Its strategic placement of an iodo group, a methyl group, and an ethyl ester functionality on the benzene ring provides multiple reactive handles for chemists to exploit. The iodine atom, in particular, is an excellent leaving group in various metal-catalyzed cross-coupling reactions, making this compound a valuable precursor for creating carbon-carbon and carbon-heteroatom bonds. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling, tailored for professionals in chemical research and pharmaceutical development.

Section 1: Core Chemical Identity and Physicochemical Properties

The fundamental properties of a compound are critical for its application in experimental design, dictating choices in solvents, reaction temperatures, and purification methods. The key identifiers and physical characteristics of **Ethyl 2-iodo-5-methylbenzoate** are summarized below.

Property	Value	Source(s)
IUPAC Name	Ethyl 2-iodo-5-methylbenzoate	[1]
CAS Number	933585-44-5	[2]
Molecular Formula	C ₁₀ H ₁₁ IO ₂	[2]
Molecular Weight	290.1 g/mol	[2]
Appearance	Not explicitly detailed, but related compounds are typically liquids or low-melting solids.	
Boiling Point	Data not available	[3]
Melting Point	Data not available	[3]
Solubility	Expected to be soluble in common organic solvents (e.g., ether, ethyl acetate, dichloromethane) and poorly soluble in water.	[4]

Section 2: Spectroscopic Profile - Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While a dedicated public spectrum for **Ethyl 2-iodo-5-methylbenzoate** is not readily available in the provided search results, its expected spectral characteristics can be inferred from its structure and data from analogous compounds.

- **¹H NMR** (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The aromatic region should display signals for the three protons on the benzene ring. The ethyl group will present as a quartet (for the -CH₂-) and a triplet (for the -CH₃-). The methyl group on the ring will appear as a singlet.

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum would reveal ten distinct carbon signals. This includes the carbonyl carbon of the ester (around 165-170 ppm), six unique aromatic carbons (with the carbon attached to iodine showing a characteristic shift), and the three aliphatic carbons from the ethyl and methyl groups.[5]
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) at $m/z = 290$. The isotopic pattern would be characteristic of a mono-iodinated compound. Common fragmentation patterns would include the loss of the ethoxy group ($-\text{OC}_2\text{H}_5$) and subsequent loss of carbon monoxide ($-\text{CO}$).[6][7]
- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the C=O (carbonyl) stretch of the ester group, typically found around $1720\text{-}1740\text{ cm}^{-1}$. Other significant peaks would include C-O stretching and C-H stretching from the aromatic and aliphatic parts of the molecule.[8]

Section 3: Synthesis and Chemical Reactivity

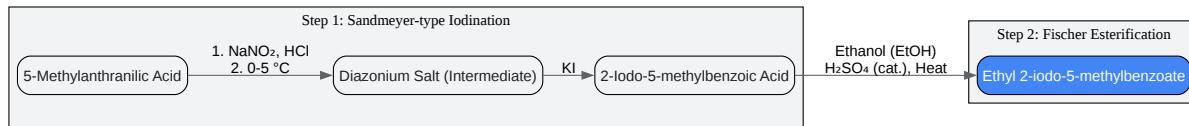
The utility of **Ethyl 2-iodo-5-methylbenzoate** stems from its accessibility through established synthetic routes and its predictable reactivity.

Synthesis Pathway

The compound is typically synthesized from its corresponding carboxylic acid, 2-iodo-5-methylbenzoic acid. This precursor can be prepared from 5-methylanthranilic acid via a Sandmeyer-type reaction. The overall process involves diazotization of the amine followed by iodination and subsequent esterification.

Step 1: Diazotization and Iodination of 5-methylanthranilic acid. 5-methylanthranilic acid is treated with sodium nitrite in an acidic medium (like hydrochloric acid) at low temperatures (0-5 $^{\circ}\text{C}$) to form a diazonium salt. This intermediate is then reacted with a solution of potassium iodide to replace the diazonium group with iodine, yielding 2-iodo-5-methylbenzoic acid.[9]

Step 2: Fischer Esterification. The resulting 2-iodo-5-methylbenzoic acid is then esterified by heating it with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. This classic Fischer esterification reaction produces **Ethyl 2-iodo-5-methylbenzoate** and water.[10]

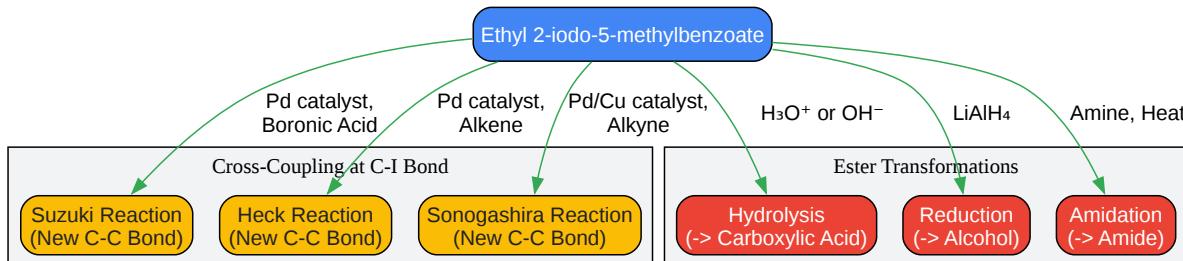
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Caption: Synthesis workflow for **Ethyl 2-iodo-5-methylbenzoate**.

Reactivity Profile

The molecule's structure offers several sites for chemical modification, making it a valuable synthetic intermediate.

- Palladium-Catalyzed Cross-Coupling:** The carbon-iodine bond is the most reactive site for transformations like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the straightforward introduction of aryl, vinyl, alkynyl, or amino groups at the 2-position.
- Ester Group Transformations:** The ethyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH_4) or converted to an amide by reacting with amines.
- Aromatic Ring Substitution:** The existing substituents direct further electrophilic aromatic substitution, although the steric hindrance from the iodo and ester groups at positions 1 and 2 makes such reactions less common.

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Caption: Key reactive sites and transformations of the molecule.

Section 4: Applications in Research and Development

Ethyl 2-iodo-5-methylbenzoate is primarily used as an intermediate in the synthesis of pharmaceuticals and functional materials. Its ability to participate in cross-coupling reactions makes it a key component for building the carbon skeleton of complex target molecules. While specific, large-scale applications are proprietary, its presence in chemical supplier catalogs and patent literature indicates its utility in early-stage drug discovery and materials science research.[2][11]

Section 5: Safety, Handling, and Toxicological Profile

Proper handling of any chemical is paramount for laboratory safety. The information below is synthesized from available Safety Data Sheets (SDS).

Hazard Identification

While a specific GHS classification for this exact compound is not universally available, the precursor, 2-iodo-5-methylbenzoic acid, is classified with the following hazards:

- H315: Causes skin irritation.[6][12]
- H319: Causes serious eye irritation.[6][12]
- H335: May cause respiratory irritation.[12]

It is prudent to handle **Ethyl 2-iodo-5-methylbenzoate** with similar precautions.

Recommended Handling and PPE

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[12]
 - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[13]
 - Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter.[13]
- General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]

First Aid Measures

- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
- Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[2]
- Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][12]

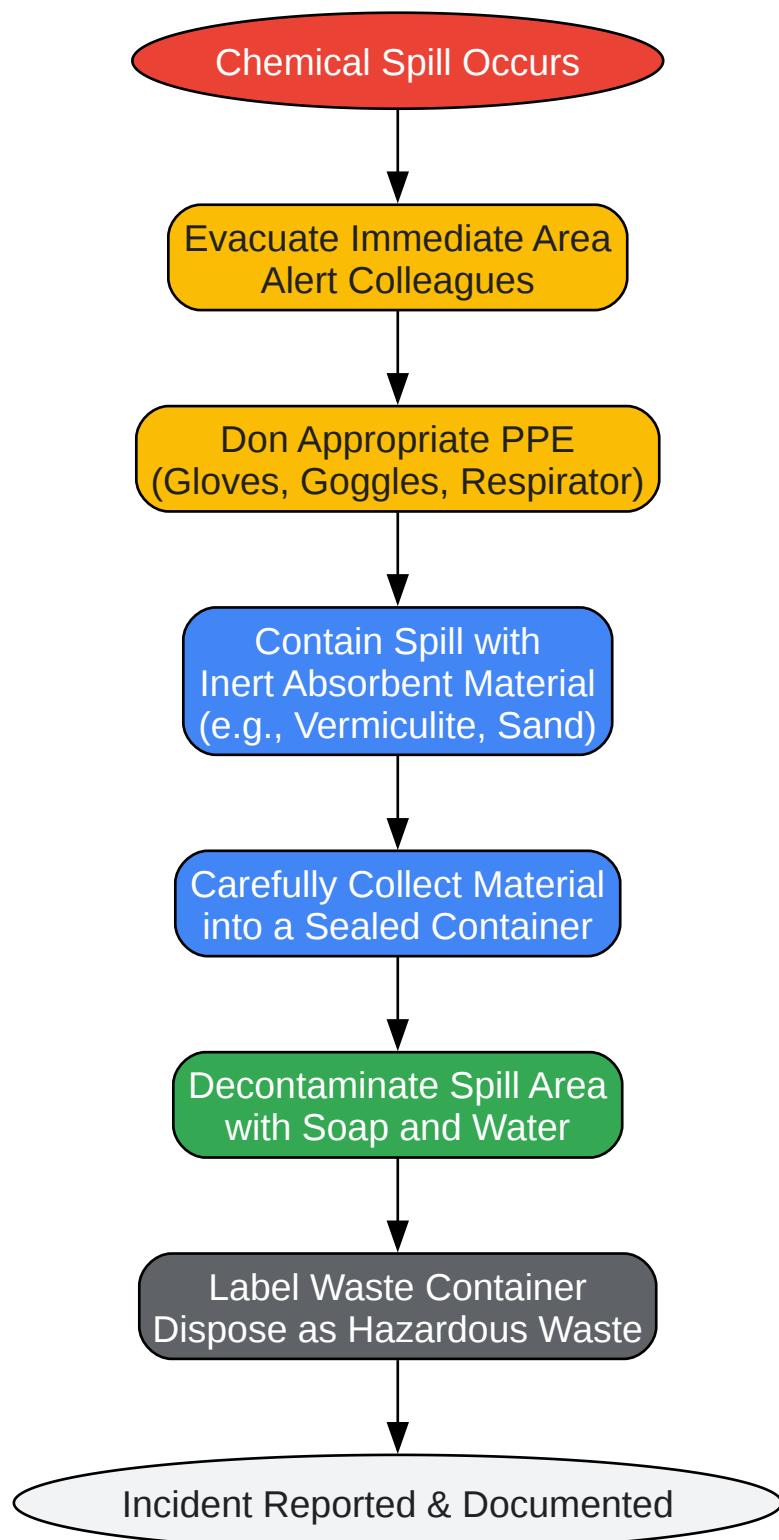
- Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[2]

Storage and Disposal

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] Keep away from incompatible materials. Some related compounds are noted as being light-sensitive.[14]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12][13]

Toxicological Information

Specific toxicological data for **Ethyl 2-iodo-5-methylbenzoate** is not available.[2] However, studies on related halobenzoates suggest that such compounds can be subject to microbial degradation in anaerobic environments, which is a key consideration for environmental fate. [15] The toxicity of halogenated aromatics can vary widely, and the compound should be handled as potentially hazardous until proven otherwise.



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Caption: General flowchart for handling a chemical spill.

Section 6: Experimental Protocol - Synthesis of 2- Iodo-5-methylbenzoic Acid

This protocol describes the synthesis of the direct precursor to **Ethyl 2-iodo-5-methylbenzoate**, adapted from established procedures for similar transformations.^[9] This serves as a self-validating system where successful synthesis and characterization of the product confirm the procedure's validity.

Objective: To synthesize 2-iodo-5-methylbenzoic acid from 5-methylanthranilic acid.

Materials:

- 5-methylanthranilic acid (20 g)
- 3 M Hydrochloric acid (200 mL)
- Sodium nitrite (10 g)
- Potassium iodide (26.5 g)
- Sodium thiosulfate
- Deionized water
- Ether
- Anhydrous sodium sulfate
- Ice bath, magnetic stirrer, dropping funnel, reflux condenser, Buchner funnel

Procedure:

- Preparation of Diazonium Salt: Suspend 20 g of 5-methylanthranilic acid in 200 mL of 3 M hydrochloric acid in a beaker cooled in an ice bath to 0 °C. Stir vigorously to form a fine slurry.
- Slowly add a solution of 10 g of sodium nitrite in 20 mL of water dropwise using a dropping funnel. Maintain the temperature below 5 °C throughout the addition.

- After the addition is complete, continue stirring the mixture in the ice bath for an additional 25-30 minutes.
- Iodination: In a separate flask, prepare a solution of 26.5 g of potassium iodide in approximately 60 mL of acidic water (30 mL 3N HCl, 30 mL water).
- Add the potassium iodide solution dropwise to the cold diazonium salt solution. A dark precipitate may form. Allow the temperature to rise to 5-10 °C during this addition.
- Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.
- Reaction Completion: Fit the flask with a reflux condenser and heat the mixture at reflux for 2 hours. The reaction will evolve nitrogen gas.
- Workup and Purification: Cool the reaction mixture to room temperature. Add solid sodium thiosulfate in small portions until the dark color of excess iodine fades to a yellow solution.
- Filter the crude crystalline product using a Buchner funnel and wash the solid with cold water until the washings are neutral.
- For further purification, dissolve the crude product in ether, wash the ether layer with a sodium thiosulfate solution, followed by water.
- Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield light-brown crystals of 2-iodo-5-methylbenzoic acid.
- Characterization: Confirm the product's identity and purity using melting point analysis, ¹H NMR, and ¹³C NMR spectroscopy.

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